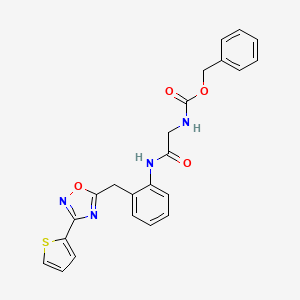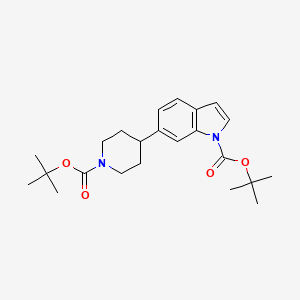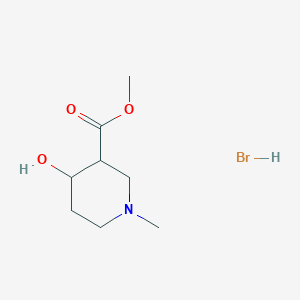
Benzyl (2-oxo-2-((2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (2-oxo-2-((2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)ethyl)carbamate is a synthetic organic compound that exhibits interesting properties due to its unique molecular structure. This compound comprises various functional groups including oxadiazole, thiophene, and carbamate, making it a versatile molecule in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (2-oxo-2-((2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)ethyl)carbamate typically involves a multi-step organic synthesis process. The synthesis can be initiated by the formation of the 1,2,4-oxadiazole ring through a cyclization reaction of appropriate precursors under controlled conditions. Thiophene derivatives are introduced through electrophilic aromatic substitution reactions. The subsequent steps involve amination and carbamate formation reactions, carried out under specific temperatures and solvent conditions to ensure the correct positioning and reactivity of the functional groups.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactors where the temperature, pressure, and reaction times are precisely controlled. The processes often require the use of catalysts to enhance the reaction rates and achieve higher yields. Advanced purification techniques such as chromatography and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to alter specific functional groups within the molecule.
Substitution: The thiophene and oxadiazole rings allow for nucleophilic and electrophilic substitution reactions under appropriate conditions.
Oxidizing Agents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Solvents: Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF), Acetonitrile (MeCN)
Catalysts: Palladium on carbon (Pd/C), Platinum oxide (PtO₂)
Major Products: The reactions typically yield modified versions of the original compound, with altered functional groups. For example, oxidation may yield sulfoxides or sulfones, while reduction might produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, Benzyl (2-oxo-2-((2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)ethyl)carbamate serves as a building block for synthesizing more complex molecules. Its varied functional groups allow for diverse chemical modifications and applications in catalysis.
Biology: In biological research, this compound is used to study the interaction of small molecules with biological targets. Its structure allows it to be a probe in binding studies and molecular docking simulations.
Medicine: In medicine, the compound's unique functional groups are explored for their potential pharmacological properties, such as anti-inflammatory, antimicrobial, and anticancer activities. Studies often focus on its ability to interact with specific enzymes and receptors.
Industry: Industrial applications include its use as a precursor for the synthesis of materials with specific electronic and photophysical properties, making it relevant in the fields of material science and nanotechnology.
Mechanism of Action
The compound exerts its effects primarily through interaction with molecular targets such as enzymes, receptors, and DNA. The oxadiazole and thiophene rings facilitate binding interactions with target sites, altering biological pathways and leading to therapeutic or biological effects. Detailed studies often reveal the exact binding sites and the nature of interactions, providing insights into the compound's efficacy and potency.
Comparison with Similar Compounds
Similar Compounds:
Benzyl carbamate derivatives: These compounds share the carbamate functional group but may differ in the other substituents, affecting their reactivity and biological properties.
Oxadiazole derivatives: Compounds containing the 1,2,4-oxadiazole ring are similar and are studied for their diverse pharmacological activities.
Thiophene derivatives: Similar in containing the thiophene ring, these compounds are explored for their electronic properties and potential medicinal applications.
Unique Features: What sets Benzyl (2-oxo-2-((2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)ethyl)carbamate apart is its multi-functional nature, combining several active moieties into one molecule
Properties
IUPAC Name |
benzyl N-[2-oxo-2-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]anilino]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4S/c28-20(14-24-23(29)30-15-16-7-2-1-3-8-16)25-18-10-5-4-9-17(18)13-21-26-22(27-31-21)19-11-6-12-32-19/h1-12H,13-15H2,(H,24,29)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNFSQTTWGGXCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-Amino-3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine;dihydrochloride](/img/structure/B2810463.png)
![Ethyl 5-[(2,4-dimethoxybenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2810465.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-1,3-benzothiazole-2-carboxamide](/img/structure/B2810466.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)piperidine-3-carboxamide](/img/structure/B2810468.png)
![1-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-3-(4-methylsulfonylphenyl)propan-1-one](/img/structure/B2810469.png)
![ethyl 2-[[(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate](/img/structure/B2810470.png)

![ethyl 4-[5-[(E)-2-cyano-3-(2,4-dimethylanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoate](/img/structure/B2810474.png)
![Tert-butyl N-[2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-1-phenylethyl]-N-methylcarbamate](/img/structure/B2810475.png)
![6-(1,3-benzodioxol-5-yl)-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyridazin-3-one](/img/structure/B2810476.png)
![1-(3,4-dimethylphenyl)-N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2810478.png)
![5-((2,4-Dichlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2810480.png)
![N-[3-Oxo-3-[3-oxo-2-[2-(trifluoromethyl)phenyl]piperazin-1-yl]propyl]prop-2-enamide](/img/structure/B2810482.png)
